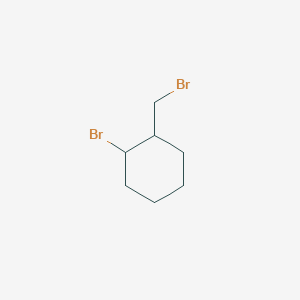

1-Bromo-2-(bromomethyl)cyclohexane

Description

(Bromomethyl)cyclohexane (CAS 2550-36-9), also known as cyclohexylmethyl bromide, is a brominated aliphatic compound with the molecular formula C₇H₁₃Br and a molecular weight of 177.08 g/mol. It is a colorless to pale yellow liquid with a purity of ≥99% . The compound is primarily used as a laboratory chemical and in the manufacture of specialized substances, such as organometallic complexes and intermediates in organic synthesis . Its physical properties include a refractive index of 1.49 (n²⁰/D) and stability under standard storage conditions (cool, dry, and well-ventilated environments) . Safety protocols emphasize handling precautions for inhalation, skin contact, and ingestion, with first-aid measures including immediate washing and medical consultation .

Properties

CAS No. |

52428-01-0 |

|---|---|

Molecular Formula |

C7H12Br2 |

Molecular Weight |

255.98 g/mol |

IUPAC Name |

1-bromo-2-(bromomethyl)cyclohexane |

InChI |

InChI=1S/C7H12Br2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-5H2 |

InChI Key |

SUJOUIVDILMKRU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)CBr)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(bromomethyl)cyclohexane can be synthesized through the bromination of 2-(bromomethyl)cyclohexanol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(bromomethyl)cyclohexane undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions (SN1 and SN2): The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions (E1 and E2): The compound can undergo elimination reactions to form alkenes, such as cyclohexene derivatives.

Reduction Reactions: The bromine atoms can be reduced to form cyclohexane derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) are commonly used.

Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are employed.

Major Products Formed

Nucleophilic Substitution: Products include 2-(hydroxymethyl)cyclohexane, 2-(cyanomethyl)cyclohexane, and 2-(aminomethyl)cyclohexane.

Elimination Reactions: Products include 1-bromo-2-cyclohexene and 2-bromo-1-cyclohexene.

Reduction Reactions: Products include cyclohexane and methylcyclohexane derivatives.

Scientific Research Applications

Scientific Research Applications

1-Bromo-2-(bromomethyl)cyclohexane is a valuable compound in scientific research, with noted applications in organic synthesis, medicinal chemistry, material science, and biological research.

Organic Synthesis this compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry This compound is used in the development of new drugs and therapeutic agents. Its reactivity allows it to be a building block in creating complex molecules with potential pharmacological activity.

Material Science It is also used in the synthesis of polymers and advanced materials. The compound can be incorporated into polymer structures to modify their properties.

Biological Research The compound is used in the study of biological pathways and mechanisms. It can be used to synthesize probes and inhibitors to study biological processes.

This compound exhibits biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. The bromine atoms can act as leaving groups in nucleophilic substitution reactions, facilitating interactions with various biomolecules.

Potential biological applications include:

- Antimicrobial Activity Studies have shown that brominated compounds can exhibit antimicrobial properties and have been investigated for their efficacy against various bacterial strains.

- Anticancer Properties Research indicates that some brominated compounds can inhibit cancer cell proliferation by modulating signaling pathways critical for cell growth and survival.

- Drug Development Due to its reactivity, this compound serves as an intermediate in the synthesis of pharmacologically active compounds, making it valuable in medicinal chemistry.

Reactions

Interaction studies involving this compound have primarily focused on its reactivity with nucleophiles and its behavior in substitution and elimination reactions. These studies are essential for understanding how this compound can be utilized effectively in synthetic pathways.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(bromomethyl)cyclohexane involves its reactivity as an alkyl halide. The bromine atoms act as leaving groups in nucleophilic substitution and elimination reactions. The compound can form carbocation intermediates in SN1 reactions, while in SN2 reactions, the nucleophile directly displaces the bromine atom. In elimination reactions, the compound undergoes deprotonation to form alkenes.

Comparison with Similar Compounds

Structural and Reactivity Profiles

The following table compares (Bromomethyl)cyclohexane with structurally related compounds, highlighting key differences in molecular features, applications, and reactivity:

Key Comparative Insights

Reactivity Differences :

- (Bromomethyl)cyclohexane undergoes nucleophilic substitution (SN2) at the benzylic position due to its primary bromide structure, making it suitable for alkylation reactions .

- 1-Bromo-1-methylcyclohexane , a tertiary bromide, favors SN1 or E1 mechanisms due to carbocation stability, enabling applications in solvolysis or elimination reactions .

- 1-Bromo-2-(bromodifluoromethyl)cyclohexane contains a difluoromethyl group, which enhances its utility in introducing fluorinated motifs—critical in medicinal chemistry for improving metabolic stability .

Functional Group Impact :

- The methanesulfonyl group in 1-(Bromomethyl)-1-methanesulfonylcyclohexane increases electrophilicity, facilitating cross-coupling reactions in drug development .

- (2-Bromoethyl)cyclohexane ’s ethyl chain allows for longer linker applications in polymer chemistry or surfactant synthesis .

Physical Properties :

- Despite identical molecular weights (e.g., 177.08 g/mol for (Bromomethyl)cyclohexane and 1-Bromo-1-methylcyclohexane), structural differences alter boiling points and solubility. For example, the tertiary bromide (1-Bromo-1-methylcyclohexane) has a lower boiling point due to reduced polarity .

Safety and Handling :

- All brominated cyclohexanes require stringent safety measures. For instance, (Bromomethyl)cyclohexane mandates precautions against inhalation and skin contact , while 1-Bromo-2-(bromodifluoromethyl)cyclohexane may pose additional risks due to fluorine byproducts .

Biological Activity

1-Bromo-2-(bromomethyl)cyclohexane, with the chemical formula CHBr and CAS number 52428-01-0, is a dibrominated cyclohexane derivative. Its unique structure imparts notable biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, potential applications, and relevant research findings.

- Molecular Weight : 255.978 g/mol

- Molecular Formula : CHBr

- LogP : 3.335 (indicating moderate lipophilicity)

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its reactivity as a halogenated compound. The bromine atoms can act as leaving groups in nucleophilic substitution reactions, facilitating interactions with various biomolecules.

Potential Mechanisms Include :

- Nucleophilic Substitution Reactions : The compound can undergo SN1 or SN2 reactions, allowing for the substitution of bromine with nucleophiles such as amines or alcohols.

- Elimination Reactions : Under specific conditions, it can undergo elimination to form alkenes, which may participate in further biological interactions.

Biological Activity and Applications

Research has indicated several potential biological applications for this compound:

1. Antimicrobial Activity

Studies have shown that brominated compounds can exhibit antimicrobial properties. For instance, compounds similar to this compound have been investigated for their efficacy against various bacterial strains.

2. Anticancer Properties

Research indicates that some brominated compounds can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways critical for cell growth and survival.

3. Drug Development

Due to its reactivity, this compound serves as an intermediate in the synthesis of pharmacologically active compounds. Its ability to undergo various chemical transformations makes it valuable in medicinal chemistry.

Case Studies and Research Findings

Safety and Toxicology

While exploring the biological activity of this compound, it is essential to consider safety data:

Q & A

Q. What are the standard synthetic routes for 1-Bromo-2-(bromomethyl)cyclohexane, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a cyclohexane derivative. For analogous compounds like 4-(Bromomethyl)-1,1-dimethylcyclohexane, bromination using Br₂ with a radical initiator (e.g., AIBN) under reflux is common. Adjusting reaction time, temperature (e.g., 60–80°C), and solvent polarity (e.g., CCl₄ or CH₂Cl₂) can optimize yields. Side reactions, such as over-bromination or elimination, may occur if excess Br₂ or prolonged heating is used .

Q. What purification techniques are recommended for isolating this compound?

Chromatography (column or flash) with non-polar solvents (hexane/ethyl acetate) is effective. Distillation under reduced pressure (40–60 mmHg) is suitable due to the compound’s volatility. Storage in airtight, amber vials under inert gas (N₂/Ar) prevents degradation. Safety protocols, such as grounding equipment to avoid static discharge, are critical due to flammability risks .

Q. How can researchers confirm the structure of this compound?

Combine spectral analyses:

- NMR : Compare <sup>1</sup>H and <sup>13</sup>C NMR peaks with computational predictions (e.g., DFT).

- GC-MS : Confirm molecular ion ([M]⁺) and fragmentation patterns.

- X-ray crystallography : Resolve steric effects from the bromomethyl substituents.

Cross-referencing with PubChem or CAS databases ensures accuracy .

Q. What safety precautions are essential when handling this compound?

- PPE : Flame-retardant lab coats, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in cool (<25°C), dry environments away from oxidizers.

GHS classification (H226: Flammable liquid) mandates strict adherence to OSHA guidelines .

Advanced Research Questions

Q. How does steric hindrance from the bromomethyl group affect nucleophilic substitution reactions?

The bromomethyl group creates steric bulk, favoring SN2 mechanisms only with small nucleophiles (e.g., CN⁻) in polar aprotic solvents (DMF/DMSO). For bulky nucleophiles (e.g., tert-butoxide), elimination dominates. Computational modeling (e.g., molecular dynamics) can predict regioselectivity and transition states .

Q. What strategies mitigate competing elimination during synthesis?

- Base selection : Use weak bases (e.g., NaHCO₃) instead of strong bases (e.g., NaOH).

- Temperature control : Maintain ≤60°C to suppress E2 pathways.

- Solvent choice : Polar solvents stabilize carbocation intermediates in SN1 reactions. Kinetic studies (e.g., Eyring plots) help optimize these parameters .

Q. How can retrosynthetic analysis guide the design of novel derivatives?

Retrosynthetic disconnection at the bromine sites reveals cyclohexane precursors. AI tools (e.g., Reaxys or Pistachio databases) propose feasible routes, such as:

- Radical bromination of 2-methylcyclohexane.

- Functionalization via Grignard reagents followed by bromination.

Validate pathways with DFT calculations (e.g., Gibbs free energy of intermediates) .

Q. What analytical methods resolve contradictions in reported reactivity data?

- Kinetic isotope effects (KIE) : Differentiate between radical vs. ionic mechanisms.

- Isotopic labeling : Track bromine migration using <sup>81</sup>Br NMR.

- Competition experiments : Compare reactivity with structurally similar substrates (e.g., 1-Bromo-4,4-dimethylcyclohex-1-ene) to isolate steric/electronic factors .

Q. What are the implications of this compound in materials science?

As a bifunctional alkylating agent, it can serve as a crosslinker in polymer networks (e.g., epoxy resins) or a precursor for liquid crystals. Thermal stability studies (TGA/DSC) and copolymerization kinetics (e.g., Mayo-Lewis plots) are critical for application-specific tuning .

Methodological Considerations

Q. Designing experiments to assess environmental degradation pathways

Q. Addressing discrepancies in synthetic yields across studies

- DoE (Design of Experiments) : Systematically vary factors (catalyst loading, solvent ratio) to identify critical variables.

- Reproducibility checks : Cross-validate with independent labs using identical reagents (e.g., same Br₂ batch).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.